Flonoltinib maleate

Description

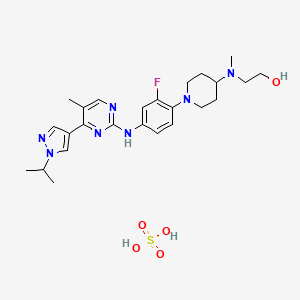

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H36FN7O5S |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid |

InChI |

InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4) |

InChI Key |

IEZUCWOITIANPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Flonoltinib Maleate: A Potent Dual JAK2/FLT3 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of Flonoltinib maleate, a potent and orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind this promising anti-cancer agent.

Introduction

This compound has emerged as a significant therapeutic candidate for hematological malignancies, particularly those driven by mutations in the JAK2 and FLT3 genes.[1][2] Hyperactivation of the JAK2 kinase, often due to the JAK2V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs).[1][3] Similarly, activating mutations in FLT3 are common in acute myeloid leukemia (AML). By simultaneously targeting these two key signaling proteins, this compound offers a promising treatment strategy for these diseases.[2] Preclinical studies have demonstrated its high selectivity for JAK2, particularly through its interaction with the pseudokinase domain (JH2), and its potent anti-tumor activity in various models.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| JAK2 | 0.7[5] |

| FLT3 | 4[5] |

| JAK1 | 26[5] |

| JAK3 | 39[5] |

Table 2: In Vitro Cellular Activity in MV4-11 (FLT3-ITD positive) Cells

| Assay | Concentration | Effect |

| Apoptosis Induction | 5-100 nM (2 hours) | Dose-dependent increase in apoptosis[5] |

| Cell Cycle Arrest | 100 nM (2 hours) | 85% of cells in G1/G0 phase[5] |

| p-FLT3 Downregulation | 0.008-1 µM (2 hours) | Dose-dependent downregulation[5] |

Table 3: In Vivo Efficacy in MV4-11 Xenograft Mouse Model

| Dosage | Treatment Duration | Tumor Growth Inhibitory (TGI) Rate |

| 30 mg/kg/day (p.o.) | 14 days | 58%[5] |

| 60 mg/kg/day (p.o.) | 14 days | 93%[5] |

Table 4: Phase 1/2a Clinical Trial (NCT05153343) Efficacy in Myelofibrosis Patients

| Endpoint | Result |

| Spleen Volume Reduction (SVR35) at 24 weeks | 77.3% of evaluable patients[6] |

| Best Spleen Response Rate | 86.7%[6] |

| 50% Reduction in Total Symptom Burden (TSS50) | 76.7% of patients[6] |

| Bone Marrow Fibrosis Improvement | 26.1% of patients[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of this compound against JAK2 and FLT3 kinases was likely determined using a biochemical assay that measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Principle: This assay is a luminescent ADP detection method. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently measured using a luciferase/luciferin reaction. The light output is proportional to the kinase activity.

Protocol:

-

Kinase Reaction: In a 384-well plate, combine the kinase (e.g., recombinant human JAK2 or FLT3), the substrate (a suitable peptide or protein), and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.

-

Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell Line: MV-4-11, a human leukemia cell line with an endogenous FLT3-ITD mutation.

Cell Culture:

-

MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation (MTT) Assay:

-

Seed MV-4-11 cells in a 96-well plate at a density of 15,000-20,000 cells per well.

-

After overnight incubation, treat the cells with a serial dilution of this compound.

-

Incubate for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining):

-

Treat MV-4-11 cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Animal Studies

Model: JAK2V617F-induced myeloproliferative neoplasm (MPN) murine model.

Protocol:

-

Model Induction: Establish the MPN model in mice, for example, by retroviral transduction of bone marrow cells with a vector carrying the JAK2V617F mutation, followed by transplantation into recipient mice.

-

Treatment: Once the disease is established (e.g., confirmed by elevated white blood cell counts or splenomegaly), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally (p.o.) at the desired doses (e.g., 30 and 60 mg/kg/day) for a specified duration (e.g., 14 days).

-

Monitoring: Monitor the health of the mice daily. Measure disease progression parameters such as body weight, spleen and liver size, and complete blood counts at regular intervals.

-

Efficacy Evaluation: At the end of the study, sacrifice the mice and perform detailed analyses, including spleen and liver weights, and histological examination of tissues like the spleen and bone marrow to assess disease burden and fibrosis.

-

Data Analysis: Compare the treatment groups to the vehicle control group to determine the efficacy of this compound in reducing disease burden and improving survival.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its discovery and preclinical evaluation.

Caption: JAK/STAT Signaling Pathway Inhibition by Flonoltinib.

Caption: FLT3 Signaling Pathway Inhibition by Flonoltinib.

Caption: this compound Discovery and Development Workflow.

Conclusion

This compound is a potent, orally available dual inhibitor of JAK2 and FLT3 with a promising preclinical profile. Its high selectivity for JAK2, demonstrated efficacy in cellular and animal models of hematological malignancies, and positive early clinical trial results underscore its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive overview of the foundational research that has propelled this compound into clinical development. Further investigation into its chemical synthesis and continued clinical evaluation will be crucial in fully defining its therapeutic role.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Flonoltinib | JAK2 Inhibitor | FLT3 Inhibitor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]

Flonoltinib Maleate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Chemical Structure and Properties

Flonoltinib maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its chemical structure is detailed below.

Chemical Name: Ethanol, 2-[[1-[2-fluoro-4-[[5-methyl-4-[1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]phenyl]-4-piperidinyl]methylamino]-[1]

Molecular Formula:

Molecular Weight:

SMILES: CC(C)n1cc(cn1)-c2c(C)cnc(Nc3ccc(c(c3)F)N4CCC(CC4)N(C)CCO)n2.C(=C/C(=O)O)/C(=O)O[2]

InChI Key: NLVFJAJYGCZTRV-BTJKTKAUSA-N[2]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of both JAK2 and FLT3 kinases, which are key components of signaling pathways that regulate cell proliferation and differentiation.[3] Dysregulation of these pathways is implicated in various hematological malignancies.

The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway.[3] Hyperactivation of JAK2, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[4] this compound has demonstrated high selectivity for JAK2 over other JAK family members.[4] Uniquely, it has been shown to bind to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which may contribute to its high selectivity and potent inhibition.[5] By inhibiting JAK2, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3] This blockade of STAT signaling leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on this pathway.[3]

In addition to its effects on JAK2, this compound also targets FLT3, a receptor tyrosine kinase that is often overexpressed or mutated in acute myeloid leukemia (AML).[3] Inhibition of FLT3 signaling further contributes to the anti-neoplastic activity of the compound.

Below is a diagram illustrating the targeted signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| JAK2 | 0.7 | [6] |

| FLT3 | 4 | [6] |

| JAK1 | 26 | [6] |

| JAK3 | 39 | [6] |

Table 2: Preclinical In Vitro Cellular Effects

| Cell Line | Effect | Concentration | Duration | Reference |

| MV4-11 | Down-regulation of p-FLT3 | 0.008-1 µM | 2 hours | [6] |

| MV4-11 | Induction of apoptosis | 5-100 nM | 2 hours | [6] |

| MV4-11 | Cell cycle arrest (G1/G0) | 100 nM (85% arrest) | 2 hours | [6] |

Table 3: Preclinical In Vivo Efficacy

| Animal Model | Dosing | Duration | Key Outcome | Reference |

| MV4-11-bearing mice | 30 and 60 mg/kg/day (p.o.) | 14 days | Significant antitumor effects (TGI of 58% and 93% respectively) | [6] |

| JAK2V617F-induced MPN murine models | Dose-dependent | - | Reduced hepatosplenomegaly and prolonged survival | [4] |

Table 4: Phase I/IIa Clinical Trial in Myelofibrosis (NCT05153343)

| Parameter | Value | Notes | Reference |

| Dose Escalation | 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, 325 mg | Oral administration | [5] |

| Maximum Tolerated Dose (MTD) | 225 mg/day | - | [5] |

| Spleen Volume Reduction (SVR35) at 24 weeks | 77.3% of evaluable patients | SVR35 = ≥35% reduction in spleen volume | [7] |

| Bone Marrow Fibrosis Improvement | Observed in 26.1% of patients | - | [7] |

| Total Symptom Score Reduction (TSS50) | Achieved by 76.7% of patients | TSS50 = ≥50% reduction in total symptom score | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

General Protocol:

-

Reagents: Purified recombinant kinase enzymes (JAK1, JAK2, JAK3, FLT3), appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). e. Terminate the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™. f. Measure luminescence, which is proportional to kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays (MV4-11 Cell Line)

Objective: To evaluate the effects of this compound on cell signaling, apoptosis, and cell cycle progression in a human leukemia cell line.

General Protocol:

-

Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Western Blotting for p-FLT3: a. Treat cells with varying concentrations of this compound for 2 hours. b. Lyse the cells and quantify protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. e. Use a loading control like β-actin to ensure equal protein loading. f. Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

Apoptosis Assay: a. Treat cells with this compound for 2 hours. b. Stain cells with Annexin V and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Cell Cycle Analysis: a. Treat cells with this compound for 2 hours. b. Fix the cells in ethanol and stain with PI. c. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

General Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of each mouse.

-

Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control groups. b. Administer this compound orally (e.g., by gavage) at specified doses (e.g., 30 and 60 mg/kg/day) for a defined period (e.g., 14 days). The control group receives the vehicle.

-

Efficacy Evaluation: a. Measure tumor volume and body weight regularly. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. c. Calculate the tumor growth inhibition (TGI).

Below is a diagram illustrating a general experimental workflow for preclinical evaluation.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]

- 6. pvreporter.com [pvreporter.com]

- 7. onclive.com [onclive.com]

Flonoltinib Maleate: A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flonoltinib maleate is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), demonstrating significant promise in the treatment of myeloproliferative neoplasms (MPNs).[1][2] This technical guide provides an in-depth analysis of the target binding affinity, mechanism of action, and the experimental methodologies used to characterize this novel therapeutic agent. This compound distinguishes itself from other JAK2 inhibitors through its unique interaction with both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, contributing to its high selectivity. This document summarizes the quantitative binding data, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more blood cell lineages.[3] A key driver of these diseases is the hyperactivation of the JAK2 signaling pathway, frequently caused by a specific mutation, JAK2V617F, which is present in a high percentage of patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4] this compound has emerged as a promising therapeutic strategy by directly targeting the aberrant JAK2 activity.[2] Additionally, its inhibitory effect on FLT3 makes it a potential treatment for acute myeloid leukemia (AML) where FLT3 mutations are common.[5][6] This guide serves as a comprehensive resource for understanding the molecular interactions and functional consequences of this compound's engagement with its primary targets.

Target Binding Affinity

The binding affinity of this compound to its target kinases has been quantified using various in vitro assays, providing key insights into its potency and selectivity. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | IC50 (nM) | Reference(s) |

| JAK2 | 0.8 | [1] |

| JAK2V617F | 1.4 | [7] |

| FLT3 | 15 | |

| JAK1 | >520 | |

| JAK3 | >720 | [1] |

| TYK2 | ~64 | [1] |

Data compiled from multiple sources indicating high potency against JAK2 and FLT3 with significant selectivity over other JAK family members.

Table 2: Dissociation Constants (Kd) for this compound Binding to JAK2 Domains

| JAK2 Domain | Kd (µM) | Reference(s) |

| JH1 | 20.9 | [7] |

| JH2 | 3.14 | [7] |

| JH2V617F | 5.21 | [7] |

These values, determined by surface plasmon resonance, indicate a stronger binding affinity of this compound for the pseudokinase (JH2) domain compared to the kinase (JH1) domain of JAK2.[1][2]

Mechanism of Action

This compound exerts its therapeutic effect through the inhibition of the JAK/STAT signaling pathway.[6] Unlike many other JAK2 inhibitors that primarily target the ATP-binding site within the active kinase domain (JH1), this compound exhibits a dual-binding mechanism. It interacts with both the JH1 and the pseudokinase (JH2) domain of JAK2. The binding to the JH2 domain is thought to be a key contributor to its high selectivity for JAK2 over other JAK family members.[3] This allosteric inhibition, coupled with direct inhibition of the JH1 domain, effectively abrogates the constitutive activation of JAK2, including the pathogenic JAK2V617F mutant.[1] Inhibition of JAK2 prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6] This blockade of STAT signaling leads to the induction of apoptosis and a reduction in the proliferation of cancer cells that are dependent on this pathway.[6]

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used to determine the target binding affinity of this compound.

In Vitro Kinase Assay

This assay is employed to determine the concentration-dependent inhibitory effect of this compound on the enzymatic activity of specific kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, FLT3) are expressed and purified. A suitable peptide substrate for the kinase is selected.

-

Assay Buffer: A standard kinase assay buffer is prepared, typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP for radiometric detection or unlabeled ATP for luminescence-based methods).

-

Inhibitor Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound (or DMSO as a vehicle control) are combined in the assay buffer and incubated at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

-

Detection: The extent of substrate phosphorylation is quantified. In a radiometric assay, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured. In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to the kinase activity.

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., this compound) and an immobilized protein (e.g., JAK2 domains).

Methodology:

-

Protein Immobilization: Recombinant JAK2 domains (JH1, JH2, and JH2V617F) are immobilized onto a sensor chip surface (e.g., CM5 chip) via amine coupling or using an affinity tag (e.g., His-tag). A reference flow cell is prepared without the protein or with an irrelevant protein to subtract non-specific binding.

-

Analyte Preparation: this compound is prepared in a suitable running buffer (e.g., HBS-EP+) at various concentrations.

-

Binding Measurement: The analyte (this compound) is injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is monitored in real-time and recorded as a sensorgram.

-

Dissociation: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the immobilized protein.

-

Regeneration: If necessary, a regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, preparing the surface for the next injection.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

References

- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Immobilization of His-tagged kinase JAK2 onto the surface of a plasmon resonance gold disc modified with different copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nicoyalife.com [nicoyalife.com]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of Flonoltinib Maleate: A Novel JAK2/FLT3 Inhibitor for Myeloproliferative Neoplasms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more blood cell lineages. A key driver in many MPN cases is the hyperactivation of the Janus kinase 2 (JAK2) protein, most commonly due to the V617F mutation.[1] Flonoltinib maleate (FM) is a novel, potent, and orally active dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3) that has shown significant promise in preclinical studies for the treatment of MPNs.[2][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exhibits a high degree of selectivity for JAK2 over other members of the JAK family.[2][4] A distinguishing feature of its mechanism is its strong binding affinity for the pseudokinase (JH2) domain of JAK2, in addition to the kinase (JH1) domain.[1][5] This interaction with the JH2 domain, which negatively regulates the activity of the JH1 domain, may contribute to its high selectivity.[1] Surface plasmon resonance assays have confirmed that this compound has a stronger affinity for the JAK2 JH2 domain than the JH1 domain.[1][4] The co-crystal structure of this compound in complex with the JAK2 JH2 domain confirms a stable binding.[1][4] This dual binding and allosteric inhibition mechanism differentiates it from many existing JAK2 inhibitors that primarily target the ATP-binding site in the JH1 domain.[5][6]

The hyperactivated JAK/STAT signaling pathway is a central pathogenic mechanism in MPNs.[4] this compound effectively inhibits this pathway by blocking the phosphorylation of JAK2 and its downstream substrates, STAT3 and STAT5.[4][7]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase and Cell Line Inhibition

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| JAK2 | Kinase Assay | 0.7 - 0.8 | [3][5][8] |

| JAK2V617F | Kinase Assay | 1.4 | [9][10] |

| FLT3 | Kinase Assay | 4 - 15 | [3][5][8] |

| JAK1 | Kinase Assay | 26 | [3][8] |

| JAK3 | Kinase Assay | 39 | [3][8] |

| TYK2 | Kinase Assay | ~64 (calculated) | [9][10] |

| HEL (JAK2V617F) | Cell Proliferation | <500 | [11] |

| Ba/F3-JAK2V617F | Cell Proliferation | 200 | [10] |

| Ba/F3-JAK2WT | Cell Proliferation | 390 | [10] |

| MV4-11 (FLT3-ITD) | Cell Proliferation | <100 | [10] |

Note: this compound demonstrates over 600-fold selectivity for JAK2 over JAK1 and JAK3.[5]

Table 2: In Vivo Efficacy in a Ba/F3-JAK2V617F Murine MPN Model

| Treatment Group | Dose (mg/kg) | Administration | Median Survival (days) | Reference |

| Vehicle | - | p.o., bid | 25 | [9] |

| This compound | 15 | p.o., bid | 30 | [9] |

| This compound | 30 | p.o., bid | 31 | [9] |

| Fedratinib | 30 | p.o., bid | 28 | [9] |

p.o. = per os (by mouth), bid = bis in die (twice a day)

In addition to extending survival, this compound treatment in murine models led to a dose-dependent reduction in hepatosplenomegaly and demonstrated strong inhibitory effects on spleen and bone marrow fibrosis.[1][4] Long-term treatment was associated with good pharmacokinetic and pharmacodynamic characteristics, showing high drug exposure in tumor-bearing tissues and low toxicity.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was determined using in vitro kinase assays.

Protocol:

-

Reaction Setup: Kinase reactions are performed in a suitable buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.

-

Compound Addition: this compound is serially diluted and added to the reaction wells to achieve a range of final concentrations.

-

Incubation: The reaction plates are incubated at 37°C for a defined period to allow the kinase reaction to proceed.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™, HTRF®, or ELISA.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of this compound on the growth of MPN-relevant cell lines was assessed using proliferation assays.

Protocol:

-

Cell Seeding: Cells (e.g., HEL or Ba/F3-JAK2V617F) are seeded into 96-well plates at a predetermined density.[4]

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: Plates are incubated for a specified duration (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® or by direct cell counting.

-

Data Analysis: The percentage of proliferation inhibition is calculated, and IC50 values are determined.

Western Blot Analysis for Phospho-STAT Inhibition

Western blotting was used to confirm the inhibition of the JAK/STAT signaling pathway in cellular models.

Protocol:

-

Cell Treatment: Cells (e.g., HEL or Ba/F3-JAK2V617F) are treated with different concentrations of this compound for a short period (e.g., 3 hours).[4]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total JAK2, STAT3, and STAT5.[4] A loading control like β-actin is also probed.[4]

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Murine MPN Model Efficacy Study

The therapeutic potential of this compound was evaluated in mouse models of MPNs.

Protocol:

-

Model Induction: An MPN-like disease is induced in mice (e.g., BALB/c-nude) by intravenously inoculating them with Ba/F3 cells expressing the JAK2V617F mutation.[4][6]

-

Treatment: After a few days to allow for disease establishment, mice are randomized into groups and treated orally with vehicle, this compound (e.g., 15 and 30 mg/kg), or a comparator drug like fedratinib.[4][6]

-

Monitoring: The primary endpoint is overall survival, which is monitored daily. Animal health and body weight are also regularly assessed.

-

Terminal Analysis: At the end of the study or when animals reach a humane endpoint, spleens and livers are harvested, weighed, and processed for further analysis.[4] This includes Western blotting for signaling pathway inhibition (p-STAT3/5) and histological analysis (H&E staining) to assess tumor cell infiltration and fibrosis.[4][6]

-

Data Analysis: Survival data is analyzed using Kaplan-Meier curves and the log-rank test.[4] Differences in spleen weight and other quantitative measures between groups are assessed using appropriate statistical tests like the t-test.[4]

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for MPNs. Its unique mechanism of action, involving binding to the JAK2 JH2 domain, confers high selectivity and potent inhibition of the pathogenic JAK/STAT pathway.[1][4] In vitro studies demonstrate its potent inhibition of JAK2V617F and related cell lines.[9][10] Furthermore, in vivo studies in murine models of MPN have shown significant efficacy in reducing disease burden, improving survival, and mitigating fibrosis, all with a favorable safety profile.[2][4] These comprehensive preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in patients with MPNs.[4][5]

References

- 1. pvreporter.com [pvreporter.com]

- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. amsbio.com [amsbio.com]

- 9. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Flonoltinib Maleate: A Deep Dive into its Role in the JAK/STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flonoltinib maleate, a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] We will delve into its mechanism of action, particularly its role in the JAK/STAT signaling pathway, and present key preclinical and clinical data. This document is intended to be a valuable resource for researchers and professionals involved in the fields of oncology, immunology, and drug development.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor with potential antineoplastic, anti-inflammatory, and immunomodulating activities.[1] It targets and binds to both JAK2 and FLT3, inhibiting their activity and the subsequent downstream signaling pathways.[1] The hyperactivation of the JAK/STAT pathway, often driven by mutations such as JAK2V617F, is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).[2][3] this compound has been developed to address the unmet medical need for highly selective JAK2 inhibitors with improved safety profiles.[4]

Mechanism of Action: Targeting the JAK/STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine and growth factor signaling. Upon ligand binding to their respective receptors, JAKs are activated and phosphorylate the intracellular receptor tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription involved in cell proliferation, differentiation, and survival.[5]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JAK2. A distinguishing feature of this compound is its high selectivity for JAK2, which is attributed to its unique binding mode. Unlike many other JAK2 inhibitors that primarily bind to the active kinase domain (JH1), this compound interacts with both the pseudokinase domain (JH2) and the JH1 domain.[6][7] Preclinical studies have shown that this compound has a stronger affinity for the JH2 domain than the JH1 domain of JAK2.[2] This dual binding contributes to its high selectivity over other JAK family members, potentially leading to a reduction in off-target effects.[4][6]

By inhibiting JAK2, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.[1][5] This disruption of the JAK/STAT signaling cascade leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on this pathway.[1]

References

- 1. pvreporter.com [pvreporter.com]

- 2. researchgate.net [researchgate.net]

- 3. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]

- 4. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Correction to: Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Flonoltinib Maleate: A Technical Overview of Early-Phase Clinical Development

Introduction

Flonoltinib maleate (FM) is a novel, orally administered, dual-target inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is currently under investigation for the treatment of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).[1] Hyperactivation of the JAK/STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in MPNs.[3][4] this compound distinguishes itself from other JAK2 inhibitors through its unique mechanism of action, binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.[3][5][6] This dual binding is believed to confer high selectivity for JAK2 over other JAK family members, potentially leading to an improved safety and efficacy profile.[5][6][7] Preclinical studies have demonstrated its potent anti-tumor activity in various MPN models, showing significant reduction in tumor burden, suppression of disease progression, and prolonged survival in mice.[3][4][8]

This technical guide provides an in-depth summary of the available data from early-phase clinical trials of this compound, with a focus on its clinical activity, safety profile, and the methodologies employed in these studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK/STAT pathway, a critical signaling cascade for cell proliferation, differentiation, and immune regulation.[3] The JAK2V617F mutation leads to constitutive activation of this pathway, driving the aberrant cell growth characteristic of MPNs.[3] this compound's high selectivity is attributed to its ability to bind to the ATP-binding site of the JAK2 JH1 domain and an allosteric site in the JH2 domain.[3] This dual-action mechanism is distinct from first-generation JAK inhibitors.[5][6] Additionally, this compound inhibits FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies.[1] Some preclinical evidence also suggests it may inhibit Cyclin-Dependent Kinase 6 (CDK6), which could contribute to improvements in bone marrow fibrosis.[9][10]

Inhibitory Activity

Preclinical assessments have quantified the inhibitory potency of this compound against various kinases.

| Target | IC50 (nM) |

| JAK2 | 0.7 - 0.8 |

| FLT3 | 4 - 15 |

| JAK1 | 26 |

| JAK3 | 39 |

| Sources:[5][6][7][11] |

The data demonstrates a high degree of selectivity for JAK2, with over 600-fold greater selectivity for JAK2 compared to JAK1 and JAK3.[5][6][7]

Phase I/IIa Clinical Trial (NCT05153343)

A first-in-human, multicenter, Phase I/IIa study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and clinical activity of this compound in patients with myelofibrosis.[5]

Experimental Protocol

-

Study Design: The trial consisted of a dose-escalation phase (Phase I) followed by a dose-expansion phase (Phase IIa).[5][7]

-

Dose Escalation: Patients received oral this compound at escalating doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5][7] The primary objectives were to determine safety, tolerability, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD).[5][6]

-

Dose Expansion: Patients were treated at the recommended Phase 2 dose (RP2D) of 100 mg once daily (QD).[7] The primary endpoint was the rate of spleen volume reduction.[9]

-

-

Patient Population: Eligible patients were aged 18 years or older with a diagnosis of primary MF, post-polycythemia vera MF (post-PV-MF), or post-essential thrombocythemia MF (post-ET-MF).[5][7] Patients were required to have intermediate-1, -2, or high-risk disease according to the Dynamic International Prognostic Scoring System (DIPSS) and palpable splenomegaly.[7][9] Both JAK inhibitor-naïve and previously treated patients were enrolled.[5][7]

-

Dosing Regimen:

-

Single Administration: A single dose was administered between Day 1 and Day 4.[5][7]

-

Multiple Administration: Once-daily dosing occurred for 14 days, from Day 5 to Day 21.[5][7]

-

Extended Dosing: From Day 23 onwards, treatment was administered in 14-day cycles.[5][7] Patients could continue treatment until disease progression or unacceptable toxicity.[7]

-

-

Endpoints:

-

Primary Endpoints: Safety, tolerability, DLTs, MTD, and PK behavior.[5][6][7]

-

Secondary Endpoints: A ≥35% reduction in spleen volume from baseline at week 24 (SVR35), palpation response, and improvement in disease-related symptoms, often measured as a ≥50% reduction in Total Symptom Score (TSS50).[5][6]

-

Clinical Efficacy

The trial demonstrated significant clinical benefits for patients with myelofibrosis.[5] The maximum tolerated dose was established at 225 mg/day.[6][7]

Table 1: Spleen Volume and Symptom Response

| Endpoint | Overall Population (n=30) | Dose Escalation (n=15) | Dose Expansion (n=15) |

|---|---|---|---|

| SVR35 at Week 24 | 77.3% (17/22 evaluable) | 72.7% (8/11 evaluable) | 81.8% (9/11 evaluable) |

| Best SVR35 | 83.3% - 86.7% | 80.0% | 93.3% |

| Best TSS50 | 76.7% - 80.0% | 80.0% | 73.3% |

Data as of Feb 29, 2024, and Sep 5, 2024. Sources:[5][6][7][9]

A subgroup analysis showed comparable spleen response rates between patients previously exposed to JAK inhibitors and those who were JAK inhibitor-naïve.[5][7] At week 24, the SVR35 rate was 70.0% for patients with prior JAK inhibitor exposure and 83.3% for naïve patients.[7]

Table 2: Bone Marrow Fibrosis Improvement

| Cohort | Improvement Rate |

|---|---|

| Overall Population | 26.1% |

| Dose Escalation | 16.7% |

| Dose Expansion | 36.4% |

Source:[9]

Safety and Tolerability

This compound was found to have a manageable safety profile.[9] No dose-limiting toxicities were observed during the first cycle of the Phase I portion of the study.[5][6][7]

Table 3: Most Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event Type | Event | Incidence (%) |

|---|---|---|

| Hematological | Anemia | 48.4% |

| Thrombocytopenia | 29.0% | |

| Leukopenia | 19.4% | |

| Decreased Lymphocyte Count | 16.1% | |

| Neutropenia | 16.1% | |

| Non-Hematological | Pneumonia | 9.7% |

| Abdominal Pain | 3.2% | |

| Hypertension | 3.2% | |

| Fibrinogen Decreased | 3.2% | |

| Abnormal Liver Function | 3.2% |

Notably, platelet counts were not significantly affected during treatment, and neutrophil levels returned to normal, suggesting reduced off-target toxicities.[9]

Conclusion and Future Directions

The early-phase clinical trials of this compound have yielded promising results, demonstrating significant and durable efficacy in reducing spleen volume, improving constitutional symptoms, and even reversing bone marrow fibrosis in patients with myelofibrosis.[5][9] Its unique dual-binding mechanism to the JAK2 JH1 and JH2 domains likely contributes to its high selectivity and manageable safety profile, particularly concerning the limited impact on platelet counts.[3][9]

Based on these findings, this compound has the potential to be a valuable new treatment option for myelofibrosis.[5] A randomized, open-label, multicenter Phase II trial is currently underway to further evaluate its efficacy and safety.[5] Additionally, a Phase IIa study is planned to investigate its use in patients with polycythemia vera who are resistant or intolerant to standard therapies.[10] These ongoing studies will provide a more comprehensive understanding of this compound's role in the treatment landscape for myeloproliferative neoplasms.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Flunotinib maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pvreporter.com [pvreporter.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]

- 8. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. medchemexpress.com [medchemexpress.com]

Flonoltinib Maleate: A Technical Profile of JAK Family Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib maleate (also known as Ivarmacitinib or SHR0302 in some contexts) is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.[3] This signaling is essential for hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders.[3][4]

Flonoltinib's therapeutic potential is defined by its specific activity against members of the JAK family. As a dual JAK2/FLT3 inhibitor, it shows high selectivity for JAK2 over other JAK family members, which is a critical attribute for minimizing off-target effects and improving safety profiles.[1][2][5] For instance, inhibiting JAK1 can lead to immunosuppression, while JAK3 inhibition can also impact immune function.[4] Flonoltinib's high selectivity for JAK2 is attributed to its unique binding mechanism, engaging both the pseudokinase (JH2) and the kinase (JH1) domains of JAK2.[4][5][6] This technical guide provides a detailed overview of the selectivity profile of Flonoltinib, the experimental methods used for its characterization, and the underlying signaling pathway it modulates.

Quantitative Selectivity Profile

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency.

Data from in vitro kinase assays demonstrate that Flonoltinib is a highly potent inhibitor of JAK2, with significant selectivity over other JAK family kinases.[1][2][7]

| Target Kinase | This compound IC50 (nM) | Selectivity Fold (vs. JAK2) |

| JAK1 | 26 | ~37x |

| JAK2 | 0.7 - 0.8 | 1x |

| JAK3 | 39 | ~56x |

| TYK2 | Data not consistently available, but selectivity is ~80-fold greater for JAK2[2] | ~80x |

| JAK2 (V617F mutant) | 1.4 | ~2x |

| FLT3 | 4 - 15 | ~6-21x |

| Table 1: Summary of this compound IC50 values against JAK family kinases and FLT3. Data compiled from multiple sources.[1][2][7] The selectivity fold is calculated based on the 0.7 nM value for JAK2. |

The data clearly indicates a strong preference for JAK2. Studies report that Flonoltinib is 650-900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more selective for JAK2 over TYK2.[2] The compound also potently inhibits the common JAK2-V617F mutation, which is a key driver in MPNs, as well as the FMS-like tyrosine kinase 3 (FLT3), a target in certain leukemias.[1][8][9]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like Flonoltinib is typically performed using in vitro biochemical assays.[10][11] The following protocol describes a representative method based on Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the concentration-dependent inhibition of JAK family kinase activity by this compound and calculate IC50 values.

Materials:

-

Enzymes: Purified, recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2.[12]

-

Substrate: A synthetic biotinylated peptide substrate (e.g., a derivative of STAT1).[12]

-

Inhibitor: this compound, serially diluted in DMSO.

-

Reagents: Adenosine triphosphate (ATP), assay buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA), stop solution (EDTA), and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).[12]

-

Equipment: Microplate reader capable of HTRF detection.

Methodology:

-

Reaction Setup: The kinase reaction is performed in a 384-well microplate. Each well contains the specific JAK enzyme, the biotinylated peptide substrate, and a specific concentration of Flonoltinib (or DMSO for control).

-

Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the specific kinase.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[12]

-

Termination: The enzymatic reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[12]

-

Detection: The HTRF detection reagents are added. The streptavidin-conjugated acceptor (e.g., APC) binds to the biotinylated peptide, while the europium-labeled antibody binds only to the phosphorylated tyrosine residues on the substrate.

-

Signal Measurement: After a final incubation period (e.g., 40 minutes) to allow for antibody binding, the plate is read on an HTRF-compatible microplate reader.[12] When the substrate is phosphorylated, the donor (Europium) and acceptor (APC) are brought into close proximity, generating a FRET signal.

-

Data Analysis: The HTRF signal is proportional to the extent of kinase activity. The percentage of inhibition is calculated for each Flonoltinib concentration relative to the DMSO control. The IC50 value is determined by fitting the resulting dose-response curve to a four-parameter logistic equation.

Visualizations: Signaling Pathway and Experimental Workflow

Diagrams created with Graphviz provide a clear visual representation of complex biological and experimental processes.

References

- 1. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pvreporter.com [pvreporter.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay in Summary_ki [bindingdb.org]

The Pharmacodynamics of Flonoltinib Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flonoltinib maleate is an orally bioavailable small molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] Hyperactivation of the JAK/STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs).[2][3] Similarly, mutations in FLT3 are common in acute myeloid leukemia (AML).[1] this compound's dual inhibitory action presents a targeted therapeutic strategy for these hematological malignancies.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory activity, and effects on cellular signaling pathways and in vivo models.

Mechanism of Action

This compound exhibits a unique mechanism of action by binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.[5][6][7] This dual binding contributes to its high selectivity for JAK2 over other members of the JAK family.[5][6][7] The interaction with the JH2 domain is a distinguishing feature compared to some other JAK2 inhibitors.[7] By inhibiting JAK2, this compound blocks the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] This inhibition leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on JAK2 signaling.[1] Additionally, its inhibitory effect on FLT3 disrupts signaling pathways crucial for the survival and proliferation of FLT3-mutated cancer cells.[1][4]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference(s) |

| JAK2 | 0.7 - 0.8 | [4][6][8][9] |

| JAK2 (V617F) | 1.4 | [8][9] |

| FLT3 | 4 - 15 | [4][6][8][9] |

| JAK1 | 26 | [4] |

| JAK3 | 39 | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference(s) |

| Ba/F3-JAK2V617F | Anti-proliferative | 0.2 | [9] |

| Ba/F3-JAK2WT | Anti-proliferative | 0.39 | [9] |

| Various FLT3 mutant tumor cell lines | Anti-proliferative | <0.1 | [9] |

| U2OS (IFN-γ induced p-STAT1) | Signaling | 0.39 | [10] |

| HEL (G-CSF induced p-STAT3) | Signaling | 0.46 | [10] |

| GM-CSF-induced p-STAT5 | Signaling | 0.12 | [9][10] |

| IFN-α-induced p-STAT1 | Signaling | >5 | [9][10] |

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity of this compound on purified kinase enzymes.

-

Methodology: Standard in vitro kinase assays are performed, typically using a radiometric or fluorescence-based format. Recombinant human kinase enzymes (JAK1, JAK2, JAK3, FLT3) are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition and calculate the IC50 value.

Surface Plasmon Resonance (SPR) Assay

-

Objective: To measure the binding affinity of this compound to different domains of the JAK2 protein.[3][7][10]

-

Methodology: Recombinant JAK2 protein domains (JH1, JH2, and JH2V617F) are immobilized on a sensor chip.[10] this compound solutions of varying concentrations are then flowed over the chip surface.[10] The binding and dissociation of this compound to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.[10] These data are used to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[9]

Cell-Based Signaling Assays

-

Objective: To assess the ability of this compound to inhibit JAK/STAT and FLT3 signaling pathways within intact cells.

-

Methodology:

-

Cell Culture and Treatment: Human cell lines, such as HEL (human erythroleukemia) and Ba/F3 (murine pro-B) cells engineered to express specific JAK2 mutations, are cultured under standard conditions.[10][11] The cells are then treated with various concentrations of this compound for a defined period (e.g., 1-3 hours).[4][10]

-

Cytokine Stimulation: To activate the JAK/STAT pathway, cells are stimulated with a specific cytokine, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), interferon-gamma (IFN-γ), or interferon-alpha (IFN-α).[10]

-

Western Blot Analysis: Following treatment and stimulation, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., JAK2, STAT3, STAT5, ERK).[10][11] The levels of protein phosphorylation are quantified to determine the inhibitory effect of this compound.[10][11]

-

Cell Viability and Apoptosis Assays

-

Objective: To evaluate the effect of this compound on the proliferation and survival of cancer cell lines.

-

Methodology:

-

Cell Viability: Cancer cell lines (e.g., HEL, Ba/F3-JAK2V617F, MV4-11) are treated with a range of this compound concentrations for 24-48 hours.[4][10] Cell viability is then assessed using colorimetric assays such as MTT or MTS, which measure metabolic activity.

-

Apoptosis: To quantify apoptosis, treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.[4][10] Annexin V positive cells are considered apoptotic.

-

Cell Cycle Analysis: The effect of this compound on cell cycle progression is determined by staining treated cells with PI and analyzing the DNA content by flow cytometry.[4][10] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

-

In Vivo Murine Models of Myeloproliferative Neoplasms

-

Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a living organism.

-

Methodology:

-

Model Induction: Murine models of MPNs are established, for example, by intravenously injecting BALB/c nude mice with Ba/F3 cells expressing JAK2V617F.[10] Another model involves bone marrow transplantation with cells carrying the JAK2V617F mutation.[2][3]

-

Drug Administration: Once the disease is established, mice are treated with this compound, typically administered orally (p.o.) at various doses (e.g., 15, 30, 45 mg/kg).[10] A vehicle control group is also included.

-

Efficacy Endpoints: The efficacy of the treatment is evaluated by monitoring several parameters, including:

-

Pharmacodynamic Assessments: To confirm target engagement in vivo, tissues such as the spleen can be collected at different time points after drug administration.[10] Western blot analysis is then performed on tissue lysates to measure the levels of phosphorylated STAT3 and STAT5.[10]

-

Conclusion

This compound is a potent and selective dual inhibitor of JAK2 and FLT3. Its unique binding mechanism to both the JH1 and JH2 domains of JAK2 contributes to its high selectivity. Preclinical data robustly demonstrates its ability to inhibit the JAK/STAT signaling pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on this pathway. In vivo studies have confirmed its efficacy in reducing disease burden and prolonging survival in murine models of myeloproliferative neoplasms. These findings underscore the therapeutic potential of this compound for the treatment of hematological malignancies driven by aberrant JAK2 and FLT3 signaling. Clinical trials are ongoing to further evaluate its safety and efficacy in patients.[5][6][12][13]

References

- 1. Facebook [cancer.gov]

- 2. pvreporter.com [pvreporter.com]

- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. onclive.com [onclive.com]

Flonoltinib Maleate: A Novel Dual JAK2/FLT3 Inhibitor for FLT3-Mutated Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in Acute Myeloid Leukemia (AML), contributing to poor prognosis and high relapse rates.[1][2] Flonoltinib maleate (FM) is an orally bioavailable, potent dual inhibitor of Janus-associated kinase 2 (JAK2) and FLT3, showing promise as a therapeutic agent for FLT3-mutated AML.[3] This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and its therapeutic potential in FLT3-mutated AML. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this novel compound.

Introduction

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, are a significant driver of leukemogenesis.[4] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival.[2]

This compound is a novel small molecule inhibitor that targets both JAK2 and FLT3 kinases.[5] Its dual inhibitory action presents a potential therapeutic advantage in AML by not only targeting the primary oncogenic driver (FLT3) but also the JAK/STAT pathway, which is frequently activated in hematological malignancies and can contribute to cytokine-dependent survival of leukemic cells.

Mechanism of Action

This compound exerts its anti-leukemic effects by competitively binding to the ATP-binding sites of both JAK2 and FLT3 kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. A unique characteristic of this compound is its ability to bind to the pseudokinase domain (JH2) of JAK2, in addition to the kinase domain (JH1), which contributes to its high selectivity for JAK2 over other JAK family members.[6]

The inhibition of FLT3 by this compound directly counteracts the effects of activating mutations. In FLT3-mutated AML cells, this leads to the downregulation of key downstream signaling molecules, including STAT5, MAPK (ERK), and AKT, ultimately inducing cell cycle arrest and apoptosis.[7]

Preclinical Data

Kinase Inhibition Profile

This compound has demonstrated potent and selective inhibition of JAK2 and FLT3 kinases in in vitro kinase assays.

| Kinase Target | IC50 (nM) | Reference |

| JAK2 | 0.7 - 0.8 | [6][7] |

| FLT3 | 4 - 15 | [6][7] |

| JAK1 | 26 | [7] |

| JAK3 | 39 | [7] |

| JAK2V617F | 1.4 | [7] |

| TYK2 | ~64 | [7] |

| Table 1: In vitro kinase inhibitory activity of this compound. |

The data indicates that this compound is highly selective for JAK2 and FLT3, with significantly lower activity against other JAK family members, which may translate to a more favorable safety profile by minimizing off-target effects.[8]

In Vitro Efficacy in FLT3-Mutated AML Cell Lines

This compound has shown significant anti-proliferative and pro-apoptotic activity in human AML cell lines harboring FLT3 mutations, such as MV4-11 (FLT3-ITD).

| Cell Line | Assay | Endpoint | Result | Reference |

| MV4-11 | Proliferation | IC50 | < 0.1 µM | [7] |

| MV4-11 | Apoptosis | Apoptosis Induction | Dose-dependent increase | [3] |

| MV4-11 | Cell Cycle | Cell Cycle Arrest | G0/G1 arrest (85% at 100 nM) | [3] |

| MV4-11 | Phospho-FLT3 | p-FLT3 Downregulation | Dose-dependent from 0.008 to 1 µM | [3] |

| FLT3 mutant tumor cell lines | Proliferation | IC50 | < 0.1 µM | [7] |

| Table 2: In vitro activity of this compound in FLT3-mutated AML cell lines. |

In Vivo Efficacy in AML Xenograft Model

In a preclinical in vivo study using an MV4-11 xenograft mouse model, oral administration of this compound resulted in significant anti-tumor effects.

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| MV4-11 Xenograft | This compound | 30 mg/kg/day, p.o. | 58% | [3] |

| MV4-11 Xenograft | This compound | 60 mg/kg/day, p.o. | 93% | [3] |

| Table 3: In vivo efficacy of this compound in an AML xenograft model. |

These preclinical findings demonstrate the potent in vivo anti-leukemic activity of this compound in a model of FLT3-mutated AML.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a typical luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, used to determine the IC50 of an inhibitor.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the target kinase (e.g., recombinant FLT3), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in kinase assay buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and varying concentrations of this compound to the wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit like ADP-Glo™, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction, generating a luminescent signal.[9][10]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Generalized MTT Protocol)

This protocol describes the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed AML cells (e.g., MV4-11) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo AML Xenograft Model (Generalized Protocol)

This protocol outlines the establishment and use of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of a test compound.

Methodology:

-

Cell Preparation: Culture and harvest a sufficient number of FLT3-mutated AML cells (e.g., MOLM-13 or MV4-11).[12]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.[13]

-

Tumor Implantation: Subcutaneously inject the AML cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at predetermined doses and schedules. The control group receives a vehicle solution.

-

Monitoring and Endpoint: Measure tumor volume and mouse body weight regularly. At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Clinical Development and Future Directions

A first-in-human Phase I/IIa clinical trial (NCT05153343) has evaluated the safety and efficacy of this compound in patients with myelofibrosis.[6][14] The results from this study in a related hematological malignancy provide initial clinical safety and tolerability data that could support its development in AML. The most common grade ≥3 hematological adverse events reported were anemia and thrombocytopenia.[6]

While clinical data for this compound specifically in FLT3-mutated AML is not yet publicly available, its potent preclinical activity warrants further investigation in this patient population. Future clinical trials should focus on establishing the safety, pharmacokinetics, and efficacy of this compound as a monotherapy and in combination with standard-of-care chemotherapy or other targeted agents in patients with newly diagnosed and relapsed/refractory FLT3-mutated AML.

Resistance Mechanisms

Although specific resistance mechanisms to this compound have not been reported, resistance to other FLT3 inhibitors is a known clinical challenge. Potential mechanisms of resistance could include:

-

Secondary FLT3 mutations: "Gatekeeper" mutations in the FLT3 kinase domain that prevent drug binding.

-

Activation of bypass signaling pathways: Upregulation of parallel signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that can sustain cell survival and proliferation despite FLT3 inhibition.[8]

Further research is needed to elucidate potential resistance mechanisms to this compound and to develop strategies to overcome them, such as combination therapies.

Conclusion

This compound is a promising novel dual JAK2/FLT3 inhibitor with potent and selective activity against FLT3-mutated AML in preclinical models. Its ability to induce cell cycle arrest and apoptosis in FLT3-ITD positive AML cells, coupled with significant in vivo tumor growth inhibition, highlights its therapeutic potential. While clinical data in AML is pending, the existing preclinical and initial clinical safety data in myelofibrosis provide a strong rationale for its continued development for the treatment of FLT3-mutated AML. Further investigation into its clinical efficacy and potential resistance mechanisms is crucial to fully realize its promise for this high-risk patient population.

References

- 1. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions [mdpi.com]

- 2. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]

- 7. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pvreporter.com [pvreporter.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Flonoltinib Maleate: A New Frontier in CDK6 Inhibition for Myeloproliferative Neoplasms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Flonoltinib maleate, a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant clinical efficacy in the treatment of myelofibrosis. Emerging evidence now points towards a novel dimension of its therapeutic potential: the inhibition of Cyclin-Dependent Kinase 6 (CDK6). This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical observations supporting the investigation of this compound as a CDK6 inhibitor. While direct quantitative data on its CDK6 inhibitory activity is not yet publicly available, this document outlines the key signaling pathways, detailed experimental protocols for its evaluation, and the potential implications for its use in oncology, particularly in myeloproliferative neoplasms where CDK6 is a validated therapeutic target.

Introduction: The Emerging Role of CDK6 in Myeloproliferative Neoplasms

Cyclin-Dependent Kinase 6 (CDK6), in partnership with D-type cyclins, is a critical regulator of the G1-S phase transition in the cell cycle. Its canonical function involves the phosphorylation of the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. Aberrant CDK6 activity is a hallmark of various cancers, promoting uncontrolled cell proliferation.

Recent research has specifically implicated elevated CDK6 expression in the pathophysiology of myelofibrosis, a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. Studies have shown that CDK6 is significantly upregulated in hematopoietic progenitor cells of myelofibrosis patients and in murine models of the disease.[1] Furthermore, the inhibition of CDK6 has been demonstrated to reduce leukocytosis, decrease splenomegaly, and, crucially, inhibit bone marrow fibrosis in preclinical models of myelofibrosis.[1][2][3] This positions CDK6 as a promising therapeutic target for disease modification in this challenging malignancy.

This compound: Beyond JAK2/FLT3 Inhibition

This compound is an orally bioavailable small molecule that has been extensively characterized as a potent dual inhibitor of JAK2 and FLT3.[4] Its primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is constitutively activated in many myeloproliferative neoplasms. Clinical trials have demonstrated its efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis.[4][5][6]